5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo functional group transformations such as hydroxylation, methoxylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities make it a candidate for drug development and biological studies.
Medicine
In medicine, derivatives of naphthalenones are explored for their therapeutic potential. They may act on specific biological targets to treat various diseases.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
- 5-Hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
The uniqueness of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one lies in its specific functional groups and their positions on the naphthalene ring
Properties
CAS No. |
412321-29-0 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-8-7(4-3-5-9(8)13)11(14)12(10)16-2/h6,14H,3-5H2,1-2H3 |
InChI Key |
ZIYMSHKCDCYEBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCCC(=O)C2=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.